molecular formula C19H18F5N3O B2358751 N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide CAS No. 303091-73-8

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B2358751
CAS No.: 303091-73-8
M. Wt: 399.365
InChI Key: CEVMRBDHXJNCGY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a piperazine-acetamide derivative characterized by a 3,4-difluorophenyl group attached to the acetamide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the piperazine ring. Piperazine derivatives are widely studied for their pharmacological activities, including anticonvulsant, antipsychotic, and receptor-modulating effects .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMRBDHXJNCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the difluorophenyl and trifluoromethylphenyl groups through various chemical reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antipsychotic Properties

Research indicates that N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide exhibits significant antipsychotic activity. It acts primarily as a dopamine receptor antagonist, which is a common mechanism among antipsychotic medications.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy in reducing symptoms of schizophrenia in animal models through modulation of dopaminergic pathways .

Antidepressant Effects

This compound has also been investigated for its potential antidepressant effects. Its ability to influence serotonin receptors offers a promising avenue for the treatment of depression.

  • Research Findings : In preclinical trials, the compound was shown to enhance serotonin levels in the brain, contributing to improved mood and reduced anxiety behaviors in rodents .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its structural components allow it to interact with various cellular pathways involved in cancer proliferation and apoptosis.

  • Example : A publication in Cancer Research highlighted that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Summary of Applications

ApplicationMechanismStudy Reference
AntipsychoticDopamine receptor antagonismJournal of Medicinal Chemistry
AntidepressantSerotonin receptor modulationPreclinical Trials
AnticancerInduction of apoptosisCancer Research

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations, molecular weights, and biological implications:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Properties/Activity Reference
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide 3-(trifluoromethyl)phenyl 3,4-difluorophenyl C₁₉H₁₇F₅N₃O 413.36 g/mol High lipophilicity, potential CNS activity -
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Phenyl 3-(trifluoromethyl)phenyl C₁₉H₂₀F₃N₃O 379.38 g/mol Anticonvulsant activity (reported)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15) 2-chlorophenyl 3-(trifluoromethyl)phenyl C₁₉H₁₉ClF₃N₃O 413.83 g/mol Enhanced metabolic stability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-chlorophenyl 4-fluorophenyl C₁₈H₁₉ClFN₃O 347.81 g/mol Balanced polarity, receptor selectivity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Phenyl 2-chloro-5-(trifluoromethyl)phenyl C₁₉H₁₉ClF₃N₃O 397.82 g/mol Increased steric bulk, altered binding
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-fluorophenyl 3-(trifluoromethyl)phenyl C₁₉H₁₉F₄N₃O 397.38 g/mol Improved solubility, reduced toxicity
Key Observations:

Piperazine Substituents: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding affinity by stabilizing charge interactions. For instance, Compound 15 (2-chlorophenyl) shows improved metabolic stability compared to Compound 14 (phenyl) due to reduced oxidative metabolism .

Acetamide Substituents :

  • 3,4-Difluorophenyl (target compound) introduces dual fluorine atoms, creating a polarized aromatic ring that may improve solubility compared to bulky groups like 2-chloro-5-(trifluoromethyl)phenyl () .
  • 4-Fluorophenyl () offers moderate electron withdrawal, balancing lipophilicity and aqueous solubility .

Biological Implications: Anticonvulsant activity is reported in piperazine-acetamide derivatives (e.g., Compound 14), suggesting the target compound may share similar mechanisms, though substituents could modulate efficacy .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. The target compound (logP ~3.5 estimated) is more lipophilic than analogs with single fluorine or chloro substituents (e.g., : logP ~2.8) .
  • Solubility : Polar groups like morpholine (, Compound 13) improve aqueous solubility but reduce CNS penetration. The target compound’s 3,4-difluorophenyl group balances these effects .

Biological Activity

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide, commonly referred to as compound T4115, is a synthetic organic compound with notable potential in pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C19H18F5N3O
  • Molecular Weight : 399.36 g/mol
  • CAS Number : 303091-73-8
  • Purity : >90%
  • Physical State : Solid (white to light yellow powder)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways. The compound exhibits properties that suggest it may function as a kinase inhibitor , potentially affecting signaling pathways associated with cancer and other diseases.

Neuropharmacological Effects

Compounds with piperazine moieties are often evaluated for neuropharmacological activity. T4115's structure suggests it may interact with neurotransmitter systems, possibly influencing behaviors associated with anxiety and depression. This hypothesis is supported by the known effects of piperazine derivatives in modulating serotonin receptors .

Case Studies

  • In Vitro Studies :
    • A study evaluating related compounds demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting T4115 may exhibit similar effects .
    • The compound was tested for its ability to induce apoptosis in cancer cells through caspase activation pathways.
  • In Vivo Studies :
    • Animal models treated with piperazine derivatives have shown reduced tumor size and improved survival rates, indicating the potential for T4115 as a therapeutic agent in oncology .

Data Table of Biological Activities

Biological ActivityStudy ReferenceObserved Effects
Anticancer (cell proliferation) Inhibition of growth in cancer cell lines
Apoptosis induction Activation of caspases
Neuropharmacological effects Modulation of serotonin receptors

Safety and Toxicology

Preliminary safety assessments indicate that while the compound has therapeutic potential, it also poses risks such as skin and eye irritation upon contact. Further toxicological studies are necessary to fully understand the safety profile of T4115 before clinical application.

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